

Kuraridin molecular formula C₂₆H₃₀O₆

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Kuraridin

Cat. No.: B1243758

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An In-depth Technical Guide to **Kuraridin** (C₂₆H₃₀O₆)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kuraridin, a prenylated chalcone with the molecular formula C₂₆H₃₀O₆, is a bioactive compound predominantly isolated from the roots of *Sophora flavescens*.^[1] This technical guide provides a comprehensive overview of **Kuraridin**, focusing on its physicochemical properties, diverse pharmacological activities, and underlying mechanisms of action. Special emphasis is placed on its potent anti-melanogenic, antibacterial, and antiviral properties. The document summarizes key quantitative data in structured tables and presents detailed experimental protocols for assessing its biological effects. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding for research and development applications.

Physicochemical Properties

Kuraridin is classified as a flavonoid, a class of compounds known for a wide range of biological activities.^[2] It is typically sourced from the traditional Chinese medicinal plant Ku Shen (*Sophora flavescens*).^[2] Its structural and physical properties are essential for understanding its pharmacokinetic and pharmacodynamic profiles.

Property	Value	Source(s)
Molecular Formula	C26H30O6	[2][3]
Molecular Weight	~438.5 g/mol	
CAS Number	34981-25-4	
IUPAC Name	(E)-1-[2,4-dihydroxy-6-methoxy-3-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]phenyl]-3-(2,4-dihydroxyphenyl)prop-2-en-1-one	
SMILES	CC(=CC--INVALID-LINK--C(=C)C)C	
Appearance	Orange oil or crystalline solid	
Melting Point	114-116 °C	
Solubility	Soluble in ethanol and dimethyl sulfoxide (DMSO); limited solubility in water.	

Pharmacological Activities and Mechanisms of Action

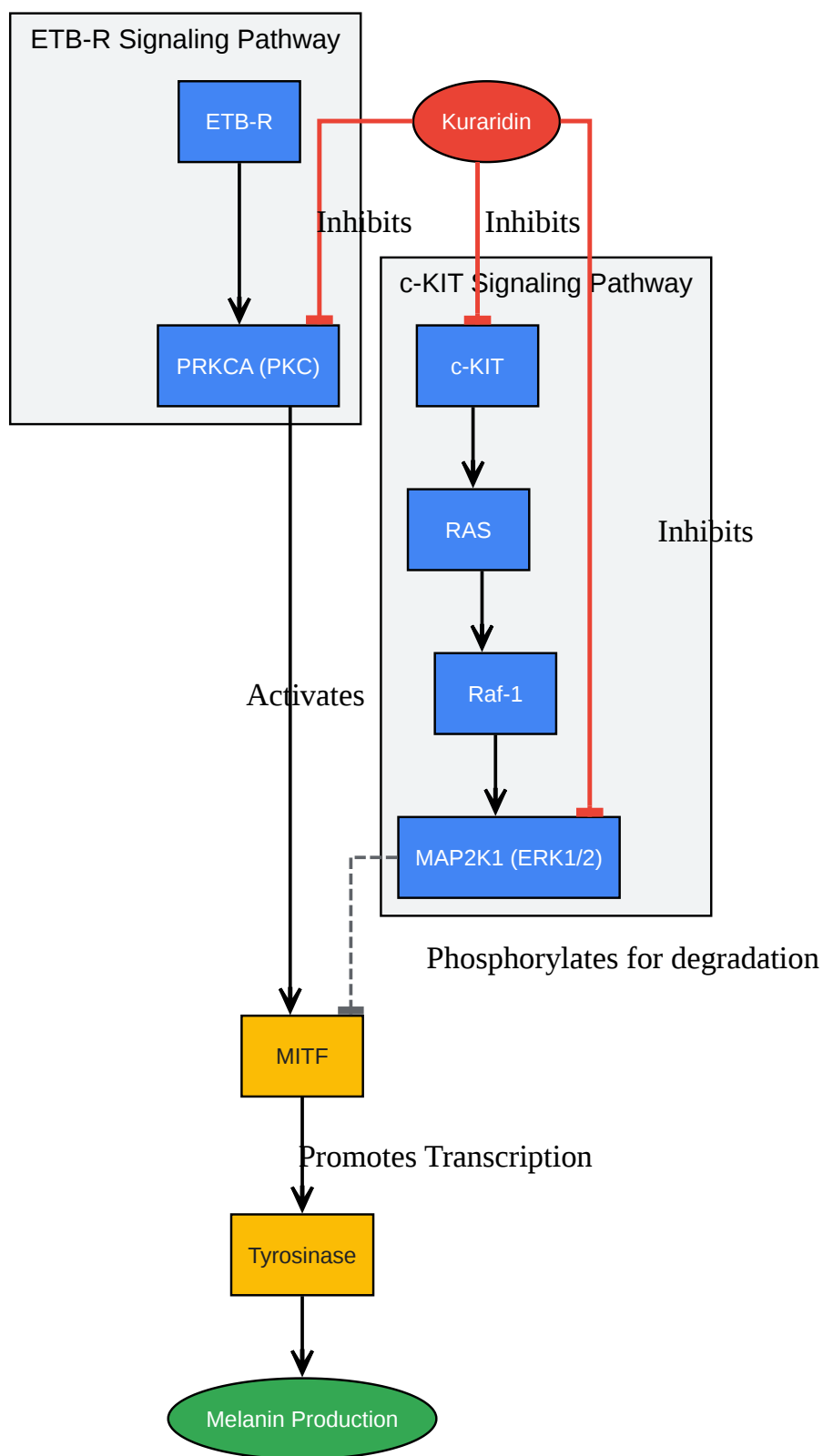
Kuraridin exhibits a broad spectrum of biological activities, making it a compound of significant interest for pharmaceutical and cosmetic applications.

Anti-Melanogenic Activity

Kuraridin is a highly potent inhibitor of melanogenesis, the process of melanin production. Its efficacy surpasses that of kojic acid, a well-known tyrosinase inhibitor.

- **Tyrosinase Inhibition:** Tyrosinase is the rate-limiting enzyme in melanin synthesis. **Kuraridin** demonstrates powerful inhibitory effects on both the monophenolase and diphenolase activities of tyrosinase.

- **Signaling Pathway Regulation:** **Kuraridin**'s anti-melanogenic effects are mediated through the modulation of specific signaling cascades. It primarily acts on the c-KIT and endothelin receptor type B (ETB-R) pathways. In the c-KIT pathway, **Kuraridin** directly targets KIT and MAP2K1 (which encodes ERK1/2), leading to the phosphorylation and subsequent degradation of the Microphthalmia-associated transcription factor (MITF). In the ETB-R pathway, it acts on PRKCA (Protein Kinase C alpha) to suppress melanogenesis.



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Kuraridin's Anti-Melanogenic Signaling Pathways.

Antibacterial and Antivirulence Activity

Kuraridin has demonstrated significant antibacterial properties, particularly against Methicillin-Resistant *Staphylococcus aureus* (MRSA).

- **Growth Inhibition:** It exhibits direct antibacterial effects against several MRSA strains.
- **Synergistic Effects:** **Kuraridin** enhances the efficacy of conventional antibiotics such as gentamicin, fusidic acid, and vancomycin when used in combination.
- **Antivirulence:** At sub-inhibitory concentrations, **Kuraridin** reduces the pathogenicity of MRSA by inhibiting key virulence factors. This includes significantly decreasing bacterial adhesion to host cells (e.g., HaCaT keratinocytes) and inhibiting biofilm formation, a critical factor in chronic infections.

Antiviral and Anti-inflammatory Activities

- **Antiviral:** **Kuraridin** shows promising in vitro antiviral activity against reovirus. Its mechanism involves the inhibition of viral replication and hemagglutination, which is the process of viral attachment to red blood cells.
- **Anti-inflammatory:** The compound exhibits anti-inflammatory effects by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. It also suppresses the production of key pro-inflammatory cytokines, including IL-1 β , IL-6, and TNF α , in bacterial toxin-stimulated immune cells.

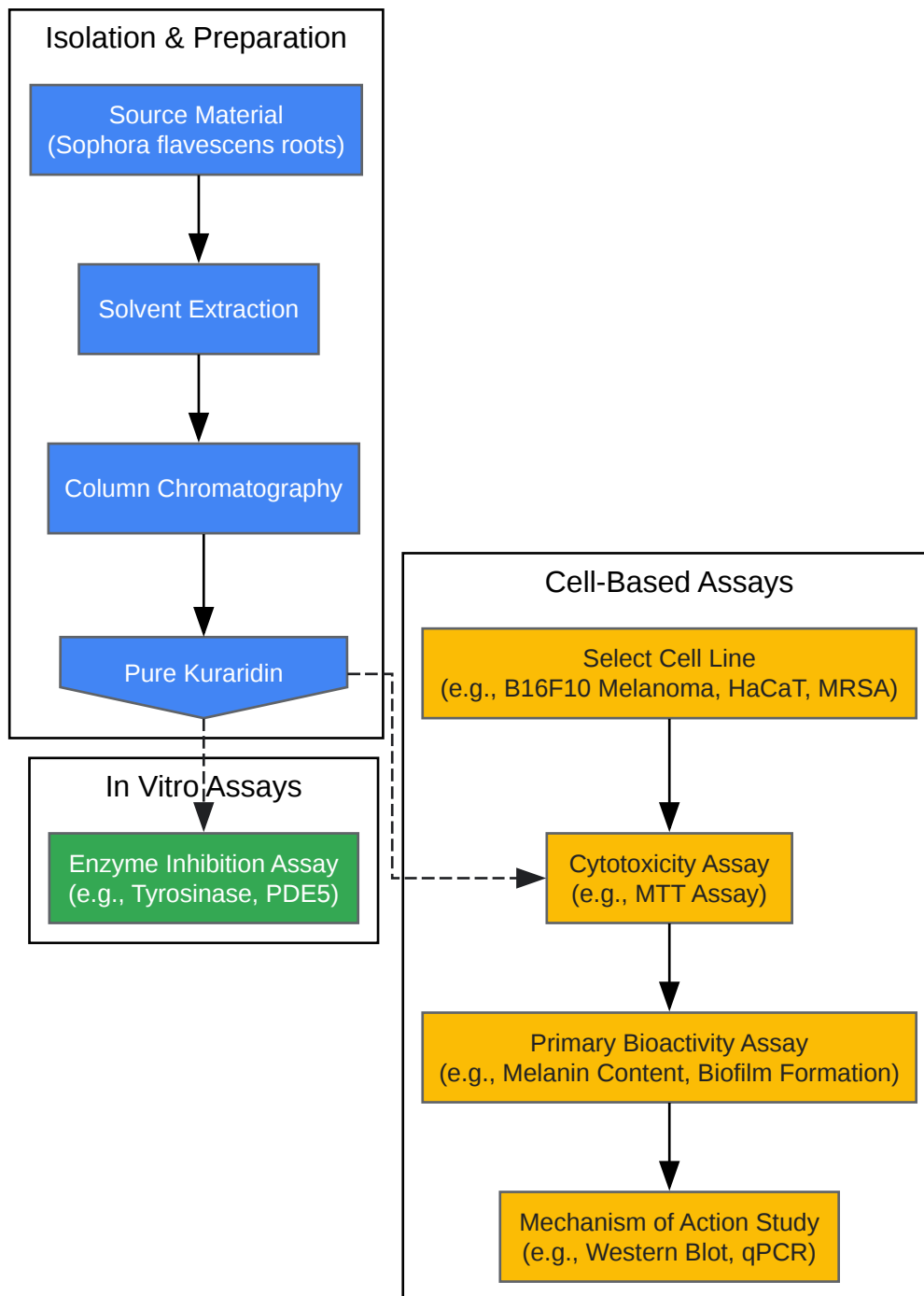
Summary of Biological Activities

Activity	Target/Model	Efficacy (IC50 / MIC)	Source(s)
Anti-Tyrosinase	Monophenolase activity	IC50: 0.16 μ M	
Anti-Tyrosinase	Diphenolase activity	Ki: 0.27 μ M (Competitive)	
PDE5 Inhibition	cGMP specific phosphodiesterase type 5	IC50: 0.64 μ M	
Antibacterial	S. aureus KCTC 1621	MIC: 20 μ g/mL	
Antibacterial	Various MRSA strains	MIC: ~8 μ g/mL	
Antifungal	Candida albicans ATCC 10231	MIC: 25 μ g/mL	

Key Experimental Protocols

The investigation of **Kuraridin**'s bioactivity involves a series of standardized in vitro and cell-based assays.

General Workflow for Bioactivity Screening



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Workflow for Investigating **Kuraridin's** Bioactivity.

Tyrosinase Inhibition Assay (In Vitro)

This protocol assesses the direct inhibitory effect of **Kuraridin** on mushroom tyrosinase activity.

- **Reagent Preparation:** Prepare a stock solution of **Kuraridin** in DMSO. Prepare substrate solutions of L-tyrosine (for monophenolase activity) and L-DOPA (for diphenolase activity) in phosphate buffer (pH 6.8). Prepare a solution of mushroom tyrosinase in the same buffer.
- **Assay Procedure:** In a 96-well plate, add phosphate buffer, varying concentrations of **Kuraridin**, and the tyrosinase solution.
- **Initiation:** Start the reaction by adding the substrate (L-tyrosine or L-DOPA).
- **Measurement:** Incubate the plate at a controlled temperature (e.g., 37°C). Measure the formation of dopachrome by monitoring the absorbance at ~475 nm at regular intervals using a microplate reader.
- **Data Analysis:** Calculate the percentage of inhibition for each concentration of **Kuraridin** relative to a control without the inhibitor. Determine the IC₅₀ value by plotting inhibition percentage against inhibitor concentration.

Cell-Based Melanin Content Assay

This assay quantifies the effect of **Kuraridin** on melanin production in cultured B16F10 melanoma cells.

- **Cell Culture:** Culture B16F10 cells in appropriate media (e.g., DMEM with 10% FBS) until they reach 70-80% confluency.
- **Treatment:** Seed cells in a culture plate. After 24 hours, treat the cells with a melanogenesis stimulator (e.g., α -Melanocyte-stimulating hormone, α -MSH) and various non-toxic concentrations of **Kuraridin** (determined previously by a cytotoxicity assay like MTT).
- **Incubation:** Incubate the cells for 48-72 hours.
- **Cell Lysis:** Wash the cells with PBS, then lyse them using a solution of NaOH (e.g., 1N NaOH) containing DMSO, and heat at 80°C to dissolve the melanin.
- **Quantification:** Measure the absorbance of the lysate at 405 nm using a microplate reader. Normalize the melanin content to the total protein content of each sample, determined by a

BCA or Bradford protein assay.

MRSA Biofilm Formation Assay

This protocol uses crystal violet staining to quantify the inhibition of MRSA biofilm formation.

- **Bacterial Culture:** Grow MRSA strains in a suitable broth (e.g., Tryptic Soy Broth) overnight.
- **Treatment:** Dilute the overnight culture and add it to the wells of a 96-well microtiter plate. Add sub-inhibitory concentrations of **Kuraridin** (e.g., 1/8, 1/16 MIC). Include a control group with no **Kuraridin**.
- **Incubation:** Incubate the plate for 24-48 hours at 37°C to allow for biofilm formation.
- **Staining:** Carefully remove the planktonic (free-floating) bacteria and wash the wells with PBS to remove any remaining non-adherent cells. Fix the biofilm with methanol, then stain with 0.1% crystal violet solution for 15-20 minutes.
- **Quantification:** Wash away the excess stain and allow the plate to dry. Solubilize the bound stain with an appropriate solvent (e.g., 33% acetic acid or ethanol). Measure the absorbance at ~570 nm. A reduction in absorbance indicates inhibition of biofilm formation.

Conclusion and Future Directions

Kuraridin (C₂₆H₃₀O₆) is a multifunctional natural compound with well-documented pharmacological potential. Its potent anti-melanogenic activity positions it as a promising candidate for depigmenting agents in cosmetics and treatments for hyperpigmentation disorders. Furthermore, its antibacterial and antivirulence properties, especially against resistant pathogens like MRSA, highlight its potential as an adjunct to antibiotic therapy.

Future research should focus on preclinical and clinical trials to validate its efficacy and safety in human subjects. Further investigation into its other mechanisms of action, such as its anti-inflammatory and PTP1B inhibitory effects, could unveil new therapeutic applications. The development of advanced analytical methods for its quantification in biological samples will also be crucial for its progression as a therapeutic agent.

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- To cite this document: BenchChem. [Kuraridin molecular formula C₂₆H₃₀O₆]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1243758#kuraridin-molecular-formula-c26h30o6>]

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